
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The intermediate product is purified using techniques like recrystallization or chromatography.
Hydrochloride formation: The purified intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and safety of the process.
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection Reactions
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the free piperidine derivative. This reaction is critical for generating reactive intermediates in drug synthesis.
Example Reaction:
Boc-protected compound+HCl→Deprotected piperidine hydrochloride
Reaction Conditions | Yield | Source |
---|---|---|
10% TFA in CH2Cl2, RT | >90% |
This deprotection step is essential for subsequent functionalization, such as coupling with carboxylic acids or amines .
Nucleophilic Substitution Reactions
The piperidine nitrogen and hydroxylmethyl groups participate in nucleophilic substitutions. For example, reactions with bromo- or chloro-substituted heterocycles yield ether-linked derivatives.
Example Reaction with 2-Bromo-4-chloro-5-nitropyridine:
Boc-protected piperidine+2-bromo-4-chloro-5-nitropyridineNaH, DMFtert-Butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate
Reaction Conditions | Yield | Monitoring Method |
---|---|---|
NaH in DMF, RT, overnight | 62% | TLC, 1H NMR |
Similar reactions with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions (DIAD, PPh3) achieve ether linkages with yields up to 74% .
Coupling Reactions
The compound serves as a building block in peptide coupling and palladium-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling Example:
Boc-protected piperidine+Aryl boronic acidPd(dba)2,SPhosBiaryl derivatives
Catalyst System | Yield | Application |
---|---|---|
Pd(dba)2, SPhos, K3PO4 | 85% | Kinase inhibitor synthesis |
These reactions are pivotal for introducing aromatic moieties into drug candidates.
Reductive Amination and Alkylation
The piperidine nitrogen undergoes reductive amination with aldehydes or ketones to form secondary amines.
Example with Benzaldehyde:
Deprotected piperidine+PhCHONaBH3CNN-Benzylpiperidine derivative
Reducing Agent | Solvent | Yield |
---|---|---|
NaBH3CN | MeOH | 68% |
Alkylation with methyl iodide or benzyl bromide under basic conditions (K2CO3, DMF) provides N-alkylated products in 70–80% yields.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency in SNAr (nucleophilic aromatic substitution) and coupling reactions.
Example with Methyl 2-Chloro-4-fluorobenzoate:
Boc-protected piperidine+Methyl 2-chloro-4-fluorobenzoateCs2CO3,MW, 120°CArylpiperidine conjugate
Conditions | Yield | Time |
---|---|---|
Cs2CO3, DMSO, 120°C | 578 mg | 1 hr |
This method reduces reaction times from hours to minutes while maintaining high yields .
Key Reaction Data Table
Reaction Type | Reagents/Conditions | Yield Range | Applications |
---|---|---|---|
Boc Deprotection | TFA (10%), CH2Cl2 | 90–95% | Intermediate for further coupling |
Nucleophilic Substitution | NaH/DMF or DIAD/PPh3 | 60–74% | Ether/amine-linked drug candidates |
Suzuki Coupling | Pd(dba)2, SPhos, K3PO4 | 70–85% | Biaryl scaffolds for kinase inhibitors |
Reductive Amination | NaBH3CN, MeOH | 65–75% | Secondary amine synthesis |
Analytical and Optimization Insights
-
Purification: Silica gel chromatography (EtOAc/hexane gradients) is standard .
-
Monitoring: 1H NMR and LCMS are used to confirm intermediate structures .
-
Challenges: Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.
This compound’s modular reactivity enables its use in diverse drug discovery programs, particularly for central nervous system (CNS) targets and kinase inhibitors .
Scientific Research Applications
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in synthetic chemistry.
Biological Activity
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C16H30N2O2
- Molecular Weight : 282.42 g/mol
- CAS Number : 879883-54-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Preliminary studies suggest that it may act as a modulator of the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of endocannabinoids.
Anticancer Properties
Recent research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, they may enhance dopaminergic activity or modulate glutamate signaling pathways, which are crucial in conditions such as Parkinson's disease and Alzheimer's disease.
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of piperidine derivatives, this compound was evaluated alongside other structural analogs. The results indicated significant inhibition of cell proliferation in breast and ovarian cancer cell lines, suggesting that structural modifications could enhance potency .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of piperidine derivatives. The study highlighted that these compounds could potentially reduce oxidative stress and inflammation in neuronal cells, thereby offering protective effects against neurodegeneration .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H31ClN2O2 |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |
InChI Key |
JFMABHDIPRTDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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